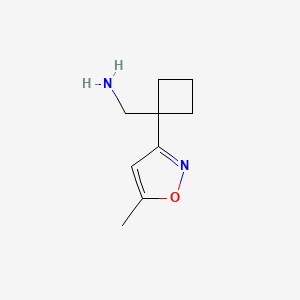
(1S,2R)-2-aminocyclohexane-1-sulfonamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-aminocyclohexane-1-sulfonamidehydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-aminocyclohexane-1-sulfonamidehydrochloride typically involves the following steps:
Cyclohexane Derivative Preparation: The starting material is often a cyclohexane derivative, which undergoes various functional group transformations.
Amination: Introduction of the amino group at the 2-position of the cyclohexane ring.
Sulfonamide Formation: The amino group is then reacted with a sulfonyl chloride to form the sulfonamide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch processes, utilizing optimized reaction conditions to ensure high yield and purity. These methods may include:
Catalytic Hydrogenation: To introduce the amino group.
Crystallization: For purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-aminocyclohexane-1-sulfonamidehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(1S,2R)-2-aminocyclohexane-1-sulfonamidehydrochloride has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,2R)-2-aminocyclohexane-1-sulfonamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include:
Enzyme Inhibition: By binding to the active site of enzymes, thereby blocking their activity.
Receptor Modulation: By interacting with cell surface receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-aminocyclohexane-1-sulfonamide: Lacks the hydrochloride group but shares similar reactivity.
(1R,2S)-2-aminocyclohexane-1-sulfonamidehydrochloride: The enantiomer with different stereochemistry, leading to different biological activity.
Cyclohexane-1-sulfonamide: Lacks the amino group, resulting in different chemical properties.
Uniqueness
(1S,2R)-2-aminocyclohexane-1-sulfonamidehydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H15ClN2O2S |
|---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
(1S,2R)-2-aminocyclohexane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C6H14N2O2S.ClH/c7-5-3-1-2-4-6(5)11(8,9)10;/h5-6H,1-4,7H2,(H2,8,9,10);1H/t5-,6+;/m1./s1 |
InChI Key |
YZTSPRXYRRZESC-IBTYICNHSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N)S(=O)(=O)N.Cl |
Canonical SMILES |
C1CCC(C(C1)N)S(=O)(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


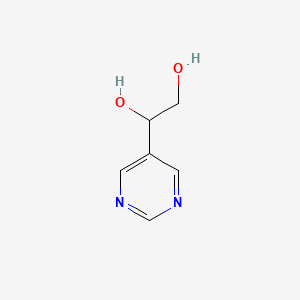

![2-(Imidazo[1,2-a]pyridin-2-yl)acetimidamide](/img/structure/B13599327.png)
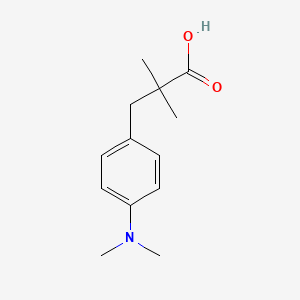
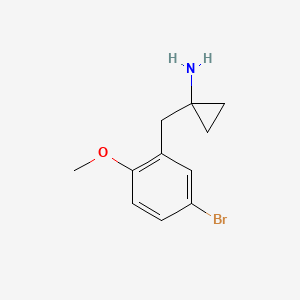
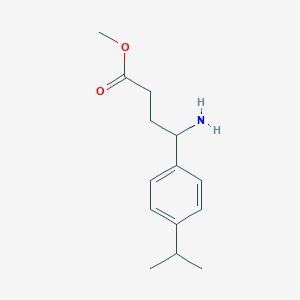


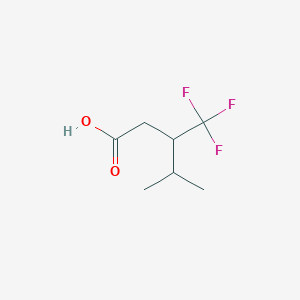
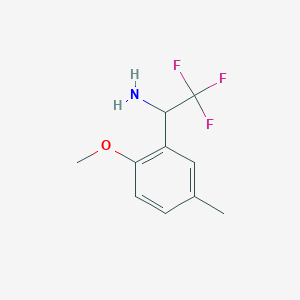
![2',4'-dihydro-1'H-spiro[cyclobutane-1,3'-isoquinoline]hydrochloride](/img/structure/B13599388.png)

![3-[4-(Pyrrolidin-1-yl)phenyl]piperidine](/img/structure/B13599403.png)
